Cas no 2098129-72-5 (4-Cycloheptylpiperazin-1-amine)

4-Cycloheptylpiperazin-1-amine is a cycloheptyl-substituted piperazine derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a seven-membered cycloheptyl ring attached to a piperazine core, offering steric and electronic properties that may enhance binding affinity in medicinal chemistry applications. The amine functionality provides a reactive site for further derivatization, making it a versatile intermediate for the development of bioactive compounds. This compound is particularly useful in the synthesis of ligands targeting central nervous system receptors or enzyme inhibitors. Its stability and solubility profile facilitate handling in laboratory settings. Proper storage under inert conditions is recommended to maintain purity.
4-Cycloheptylpiperazin-1-amine structure
2098129-72-5 structure
商品名:4-Cycloheptylpiperazin-1-amine
CAS番号:2098129-72-5
MF:C11H23N3
メガワット:197.320422410965
CID:5726175
PubChem ID:121201843

4-Cycloheptylpiperazin-1-amine 化学的及び物理的性質

名前と識別子

    • 2098129-72-5
    • F1907-5619
    • AKOS026710009
    • 4-cycloheptylpiperazin-1-amine
    • 4-Cycloheptylpiperazin-1-amine
    • インチ: 1S/C11H23N3/c12-14-9-7-13(8-10-14)11-5-3-1-2-4-6-11/h11H,1-10,12H2
    • InChIKey: PBPMHYOFOYPOFX-UHFFFAOYSA-N
    • ほほえんだ: N1(CCN(CC1)N)C1CCCCCC1

計算された属性

  • せいみつぶんしりょう: 197.189197746g/mol
  • どういたいしつりょう: 197.189197746g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 32.5Ų

4-Cycloheptylpiperazin-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-5619-2.5g
4-cycloheptylpiperazin-1-amine
2098129-72-5 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-5619-0.25g
4-cycloheptylpiperazin-1-amine
2098129-72-5 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-5619-0.5g
4-cycloheptylpiperazin-1-amine
2098129-72-5 95%+
0.5g
$380.0 2023-09-07
TRC
C253636-500mg
4-cycloheptylpiperazin-1-amine
2098129-72-5
500mg
$ 365.00 2022-04-01
Life Chemicals
F1907-5619-1g
4-cycloheptylpiperazin-1-amine
2098129-72-5 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-5619-10g
4-cycloheptylpiperazin-1-amine
2098129-72-5 95%+
10g
$1684.0 2023-09-07
TRC
C253636-1g
4-cycloheptylpiperazin-1-amine
2098129-72-5
1g
$ 570.00 2022-04-01
TRC
C253636-100mg
4-cycloheptylpiperazin-1-amine
2098129-72-5
100mg
$ 95.00 2022-04-01
Life Chemicals
F1907-5619-5g
4-cycloheptylpiperazin-1-amine
2098129-72-5 95%+
5g
$1203.0 2023-09-07

4-Cycloheptylpiperazin-1-amine 関連文献

4-Cycloheptylpiperazin-1-amineに関する追加情報

Introduction to 4-Cycloheptylpiperazin-1-amine (CAS No. 2098129-72-5)

4-Cycloheptylpiperazin-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2098129-72-5, is a significant compound in the realm of pharmaceutical chemistry and drug development. This bicyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound consists of a piperazine ring substituted with a cycloheptyl group, which contributes to its distinct chemical behavior and reactivity.

The< strong>cycloheptyl moiety introduces a bulky, lipophilic substituent that can influence the compound's solubility, metabolic stability, and interaction with biological targets. This feature makes 4-cycloheptylpiperazin-1-amine a valuable scaffold for designing novel therapeutic agents. The< strong>piperazine core is well-known for its role in various pharmacological applications, including antipsychotics, antihistamines, and antidepressants. The structural modification with cycloheptyl enhances the compound's pharmacokinetic profile, making it a promising candidate for further investigation.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing new treatments. The< strong>4-Cycloheptylpiperazin-1-amine structure offers a rich chemical space for medicinal chemists to explore. Its unique combination of lipophilicity and basicity allows for interactions with a wide range of biological targets, including enzymes and receptors. This versatility has sparked interest in its potential use as an intermediate in synthesizing more complex molecules with tailored pharmacological properties.

In the context of modern pharmaceutical research, the< strong>CAS No. 2098129-72-5 compound has been studied for its potential role in addressing various therapeutic challenges. Researchers have been particularly interested in its application as a building block for the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The cycloheptyl group's steric hindrance can be leveraged to optimize binding affinity and selectivity against specific enzymatic targets.

The< strong>piperazine ring's nitrogen atoms provide opportunities for hydrogen bonding and ionic interactions, which are essential for effective drug-receptor binding. This characteristic has made 4-cycloheptylpiperazin-1-amine a candidate for developing drugs that require precise molecular recognition. Additionally, the compound's lipophilic nature enhances its ability to cross biological membranes, improving bioavailability and therapeutic efficacy.

Recent studies have also explored the< strong>CAS No. 2098129-72-5 compound's potential in central nervous system (CNS) drug development. Piperazine derivatives are known to interact with neurotransmitter systems, making them suitable candidates for treating neurological disorders. The structural modifications introduced by the cycloheptyl group may enhance blood-brain barrier penetration, a critical factor for CNS drugs. This has opened up new avenues for research into conditions such as depression, anxiety, and neurodegenerative diseases.

The synthesis of< strong>4-Cycloheptylpiperazin-1-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, are commonly employed to construct the desired framework. The use of chiral auxiliaries or asymmetric catalysts can further enhance the enantioselectivity of the final product, which is crucial for drugs that exhibit stereoselective pharmacology.

The< strong>CAS No. 2098129-72-5 compound's stability under various conditions is another area of interest for researchers. Understanding its thermal stability, solubility profile, and degradation pathways is essential for formulating it into stable pharmaceutical products. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are used to characterize its molecular structure and purity.

In conclusion, 4-cycloheptylpiperazin-1-amine (CAS No. 2098129-72-5) represents a promising compound with diverse applications in pharmaceutical chemistry. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in modern drug discovery efforts.

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